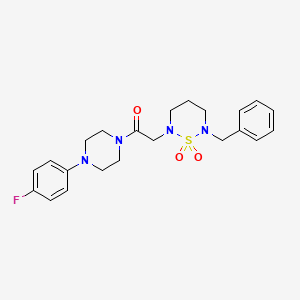

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the biological activity of related benzamide derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

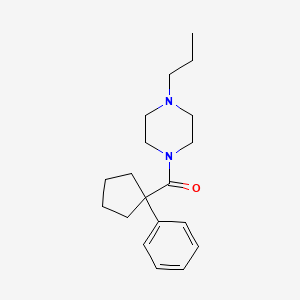

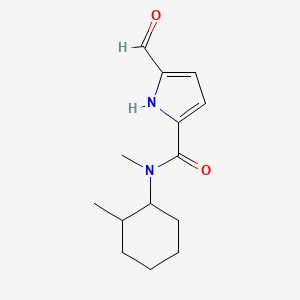

The synthesis of related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been guided by antiproliferative activity in MIA PaCa-2 cells, leading to the identification of compounds with submicromolar antiproliferative activity and good metabolic stability . Another study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a pyrazole ring, as seen in the compounds studied, suggests that the target compound may also interact with biological targets through similar moieties . The specific substituents on the benzamide backbone are likely to influence the binding affinity and specificity towards different biological targets.

Chemical Reactions Analysis

Benzamide derivatives have been shown to interact with various biological targets. For instance, the compounds studied have demonstrated the ability to modulate autophagy by affecting mTORC1 activity and autophagic flux . They also exhibit inhibitory potential against enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in various physiological processes . These reactions are indicative of the potential chemical interactions that 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of benzamide derivatives generally include solubility in organic solvents, potential for hydrogen bonding due to the amide group, and the ability to exist in different tautomeric forms depending on the pH and solvent conditions . These properties are important for the compound's bioavailability and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Anticancer Activity

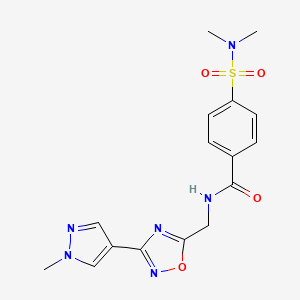

A series of novel substituted derivatives, including 2,4-dimethyl-benzo[f][1,3,5]triazepine and benzamide derivatives, have been synthesized from a base compound similar in structure to 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. These compounds have been screened for their anti-tumor activities, with some displaying promising cytotoxic activities. This research highlights the potential application of such compounds in the development of new anticancer agents (Abu‐Hashem & Aly, 2017).

Biological Evaluation

Another study focused on the synthesis and biological evaluation of different substituted benzamides, which revealed their potential for inhibiting human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These findings suggest the importance of such compounds in medicinal chemistry, especially for their ability to bind nucleotide protein targets, indicating potential applications in drug development (Saeed et al., 2015).

Antimicrobial Assessment

The antimicrobial activity of synthesized compounds derived from thiosemicarbazide, which share structural similarities with the query compound, was also assessed. This study underlines the significance of these compounds in creating new antimicrobial agents, showcasing their potential utility in combating microbial infections (Elmagd et al., 2017).

Supramolecular Liquid Crystals

Research into supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, akin to the query compound, has demonstrated their ability to form columnar mesophases and display luminescent properties. This suggests applications in the development of new materials for electronics and photonics, highlighting the versatility of such compounds in material science (Moyano et al., 2013).

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)13-6-4-11(5-7-13)16(23)17-9-14-19-15(20-26-14)12-8-18-22(3)10-12/h4-8,10H,9H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZKKVZBGQQJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide](/img/structure/B2523305.png)

![2-Butylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2523306.png)